The compound (4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. It is classified as a sulfonamide, which typically features a sulfonyl group attached to an amine. This compound's structure incorporates a morpholine ring, a piperazine moiety, and a methanone functional group, indicating its complexity and potential for diverse biological activity.
This compound can be found in various patent literature and scientific publications, notably in the context of drug discovery and development. Its classification as a sulfonamide places it among compounds known for their antibacterial properties, although its specific applications may extend beyond this traditional use. The morpholine and piperazine components suggest potential interactions with biological targets such as enzymes or receptors involved in disease processes.
The synthesis of (4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone typically involves several key steps:
The synthesis may utilize various solvents like N,N-dimethylformamide or N-methylpyrrolidone under controlled temperatures to optimize yields. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed for purification and analysis of the final product.
The molecular formula of (4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone can be represented as follows:
The compound features:
The compound can participate in various chemical reactions typical of sulfonamides, including:
Reactions involving this compound are often monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm product formation and purity.
The mechanism of action for (4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone is hypothesized to involve inhibition of specific enzymes or receptors related to disease pathways. For instance, the sulfonamide moiety may mimic natural substrates, allowing it to competitively inhibit enzyme activity.
The compound has potential applications in:
(4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone (CAS not explicitly listed; PubChem CID: 6489205) is a synthetic small molecule with the molecular formula C₁₆H₂₃N₃O₄S and a molecular weight of 353.44 g/mol. Its structure integrates three pharmacologically significant moieties: a m-tolyl (3-methylphenyl) group, a piperazine core, and a morpholine ring linked via a sulfonyl group. Systematic IUPAC nomenclature defines it as [3-methylphenyl]-[4-(morpholine-4-sulfonyl)piperazin-1-yl]methanone, though alternative naming conventions exist in chemical databases. The SMILES string O=S(=O)(N1CCN(CC1)C(=O)C2=CC=CC(C)=C2)N3CCOCC3 precisely encodes its atomic connectivity. Key spectral identifiers include characteristic IR absorptions for the sulfonyl (1320–1350 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) groups, and distinct ¹H NMR signals for the m-tolyl methyl protons (~2.35 ppm) and morpholine/methylene protons (3.0–3.7 ppm) [2] [9].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic Name | [3-methylphenyl]-[4-(morpholine-4-sulfonyl)piperazin-1-yl]methanone |
Molecular Formula | C₁₆H₂₃N₃O₄S |
PubChem CID | 6489205 |
SMILES | O=S(=O)(N1CCN(CC1)C(=O)C2=CC=CC(C)=C2)N3CCOCC3 |
Key Functional Groups | Sulfonyl, carbonyl, piperazine, morpholine, m-tolyl |
This compound belongs to the N-acyl sulfonylpiperazine class, characterized by a piperazine ring with sulfonyl and carbonyl substituents at the N1 and N4 positions. Its architecture diverges from simpler analogs like Morpholino(piperazin-1-yl)methanone (CAS 98834-08-3; C₉H₁₇N₃O₂), which lacks the sulfonyl and aryl carbonyl groups [5] [9]. The m-tolyl group enhances hydrophobicity and steric bulk compared to phenyl derivatives (e.g., Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone, CID 2930490; C₁₅H₂₁N₃O₄S) [1]. The sulfonyl bridge between morpholine and piperazine introduces conformational rigidity and electronic effects, influencing protein-binding interactions. This structural motif appears in kinase inhibitors, where the sulfonyl group acts as a hydrogen-bond acceptor and the m-tolyl moiety occupies hydrophobic binding pockets [7] [10].
Table 2: Structural Comparison with Key Derivatives
Compound | Molecular Formula | Key Substituents | PubChem CID |
---|---|---|---|
(4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone | C₁₆H₂₃N₃O₄S | m-tolyl carbonyl, morpholinosulfonyl | 6489205 |
Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone | C₁₅H₂₁N₃O₄S | Phenylsulfonyl | 2930490 |
Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone | C₁₅H₂₁N₃O₂ | Phenylpiperazine | 878243 |
Morpholino(piperazin-1-yl)methanone | C₉H₁₇N₃O₂ | None | 98834-08-3 |
Sulfonylpiperazine derivatives emerged as privileged scaffolds in medicinal chemistry due to their versatile bioactivity and synthetic tractability. The integration of morpholine (a common solubility enhancer) and sulfonyl groups (found in protease inhibitors) reflects design principles aimed at optimizing pharmacokinetic properties. While this specific compound lacks published clinical data, its structural analogs feature prominently in kinase-targeted drug discovery. For example, WO2008031594A1 and WO2009098236A1 patents describe morpholine-sulfonylpiperazine derivatives as Janus kinase (JAK) inhibitors for autoimmune diseases [7] [10]. The m-tolyl group may enhance blood-brain barrier penetration, suggesting potential CNS applications. Synthetic routes typically involve coupling m-toluic acid derivatives with N-sulfonylpiperazine intermediates under amide-forming conditions. The compound exemplifies "lead-like" design, balancing moderate hydrophobicity (predicted logP ~2.8) with polar surface area (~79 Ų) to navigate drug-discovery parameters [6] [8].
Table 3: Molecular Properties and Drug-Discovery Relevance
Parameter | Value | Drug-Discovery Significance |
---|---|---|
Molecular Weight | 353.44 g/mol | Within "lead-like" range (<400 Da) |
Calculated logP | ~2.8 | Optimal for membrane permeability |
Hydrogen Bond Acceptors | 6 | Adheres to Lipinski's Rule of Five |
Polar Surface Area | ~79 Ų | Supports blood-brain barrier penetration |
Rotatable Bonds | 6 | Favors oral bioavailability |
The compound’s development aligns with medicinal chemists’ strategies to prioritize fragments with "three-dimensional" complexity over flat heterocycles—a bias identified in cognitive studies of compound prioritization [8]. Its progression would involve typical optimization cycles focusing on potency, selectivity, and metabolic stability within the sulfonylpiperazine chemical space.
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: